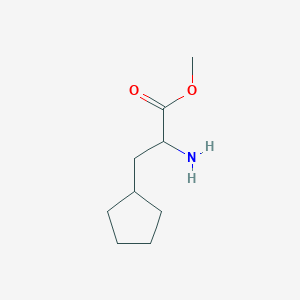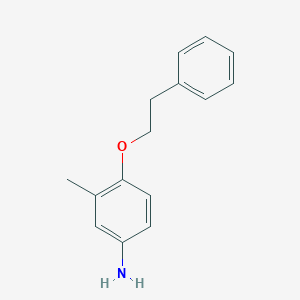
N-(benzyloxy)heptan-1-amine
Overview
Description
“N-(benzyloxy)heptan-1-amine” is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . The compound is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
The synthesis of amines like “N-(benzyloxy)heptan-1-amine” often involves alkylation and acylation reactions . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis
The molecular structure of “N-(benzyloxy)heptan-1-amine” consists of a nitrogen atom bonded to a heptane chain and a benzyloxy group . The molecular formula is C7H17N .Chemical Reactions Analysis
Amines like “N-(benzyloxy)heptan-1-amine” can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
(Benzyloxy)(heptyl)amine: serves as a valuable building block in organic synthesis. Its chemical properties, including nucleophilicity and basicity, enable the construction of complex molecules. Researchers utilize it to create pharmaceuticals, agrochemicals, and natural products. In medicinal chemistry, this compound plays a crucial role as an essential component of drugs and bioactive molecules. Scientists continue to explore novel amine-based therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents .
Materials Science and Polymer Design
Amines contribute significantly to materials science. Researchers use them in designing and fabricating polymers, catalysts, sensors, and functional materials. Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials. By incorporating (Benzyloxy)(heptyl)amine into polymer matrices, scientists enhance material properties and tailor performance .
Catalysis and Green Chemistry
Amines participate in various catalytic reactions. Researchers explore their use as catalysts in sustainable technologies. (Benzyloxy)(heptyl)amine can promote chemical transformations, including renewable energy production and environmental remediation. Its role in carbon capture and the synthesis of green chemicals is particularly noteworthy. By harnessing its reactivity, scientists aim to address environmental challenges .
Carbon Capture and CO2 Sorbents
Amine-based materials feature prominently as solid CO2 sorbents. These materials can capture carbon dioxide from industrial processes and power plants. Although challenges remain in scaling up lab-scale research to industrial applications, the potential impact on mitigating climate change is significant. Researchers continue to investigate effective adsorbents, and (Benzyloxy)(heptyl)amine could play a role in this field .
Electrochemical Applications
In electrochemistry, amines serve as catalyst modifiers for CO2 electrochemical reduction. By modifying electrode surfaces, they enhance the efficiency of CO2 conversion to valuable products. While (Benzyloxy)(heptyl)amine has not been extensively studied in this context, its unique properties may contribute to future advances in electrochemical applications .
Functionalization and Surface Modification
Researchers explore the use of amines for functionalizing surfaces and modifying materials. (Benzyloxy)(heptyl)amine could find applications in tailoring surface properties, enhancing adhesion, or introducing specific functionalities to materials in fields such as coatings, adhesives, and nanotechnology.
Mechanism of Action
Target of Action
N-(Benzyloxy)heptan-1-amine is a complex organic compound. It’s important to note that the targets of a compound can vary widely depending on the specific biochemical context in which it is used .
Mode of Action
It is known that amines can interact with various biological targets through mechanisms such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Amines are known to play crucial roles in various biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the context in which they are used .
Action Environment
The action, efficacy, and stability of N-(Benzyloxy)heptan-1-amine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
properties
IUPAC Name |
N-phenylmethoxyheptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-9-12-15-16-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLVGDXHXJUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzyloxy)heptan-1-amine | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3082210.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3082218.png)


![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)


![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)


